![molecular formula C7H8N4O2 B1527201 ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate CAS No. 1249221-11-1](/img/structure/B1527201.png)
ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring, which is a significant heterocycle that exhibits broad biological activities . The triazole ring, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers: 1,2,3-triazole and 1,2,4-triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance . A series of 1,2,4-triazole derivatives have been synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is C7H8N4O2 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole compounds are diverse. The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Cyclisation Reactions and Formation of Azolo[5,1-c][1,2,4]Triazines
Ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate is pivotal in cyclisation reactions, leading to the formation of azolo[5,1-c][1,2,4]triazines. These reactions highlight the compound's ability to undergo transformation in various solvents, affecting the product's outcome. The study by Gray et al. (1976) exemplifies this by demonstrating different cyclisation products depending on the solvent used, offering insights into the compound's versatility in organic synthesis (Gray, Stevens, Tennant, & Vevers, 1976).
Corrosion Inhibition for Mild Steel
In the realm of material science, novel triazole derivatives, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been investigated for their potential as ecological corrosion inhibitors for mild steel in acidic environments. The study by Nahlé et al. (2021) presents an experimental and theoretical approach to understanding these compounds' inhibition efficiency, showcasing their significance in extending the lifespan of metals in corrosive conditions (Nahlé, Salim, El Hajjaji, Aouad, Messali, Ech-chihbi, Hammouti, & Taleb, 2021).
Synthesis of Heterocycles and Coordination Polymers
The compound's utility extends to the synthesis of heterocycles and coordination polymers. For instance, Hu et al. (2016) synthesized isomeric compounds utilizing ethyl 2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)acetate ethyl ester as multi-dentate ligands. These compounds were then used to react with transition-metal ions, forming three-dimensional coordination polymers with potential applications in catalysis and material science (Hu, Wang, Qian, Peng, & Huang, 2016).
Environmental and Economic Evaluations in Chemical Processes
Moreover, ethyl acetate, a related compound, has been evaluated for its role in the separation processes of ethyl acetate/ethanol/water mixtures, crucial in chemical manufacturing. Meng et al. (2020) explored different separation methods, including distillation and pervaporation, assessing their energy, economic, and environmental impacts. This research underlines the importance of ethyl derivatives in optimizing industrial processes for sustainability and efficiency (Meng, Dai, Xu, Wu, Cui, Zhu, Ma, & Wang, 2020).
Mechanism of Action
Target of Action
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the body .
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that these compounds may affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Based on the known activities of 1,2,4-triazole derivatives, this compound may have potential therapeutic effects, such as antiviral or anticancer activity .
Future Directions
Given the broad biological activities of 1,2,4-triazole compounds, there is significant interest in further exploring their potential applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry . The discovery and development of more effective and potent agents based on the 1,2,4-triazole scaffold is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
ethyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPMYICABHJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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